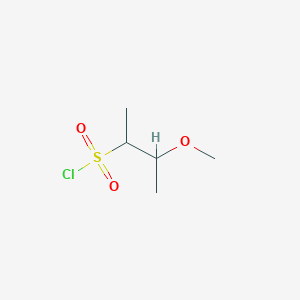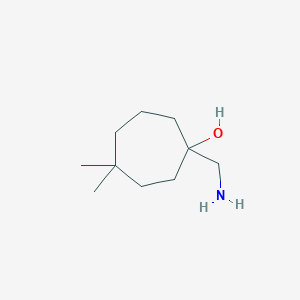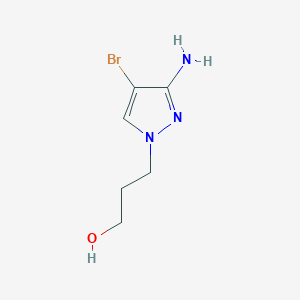
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with an appropriate alkylating agent, such as 3-chloropropan-1-ol, under basic conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-one.
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: Lacks the amino group, which may affect its reactivity and biological activity.
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol:
Uniqueness
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both the amino and bromine substituents on the pyrazole ring. This combination of functional groups can enhance its reactivity and potential for forming diverse derivatives with various applications in research and industry.
Properties
Molecular Formula |
C6H10BrN3O |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H10BrN3O/c7-5-4-10(2-1-3-11)9-6(5)8/h4,11H,1-3H2,(H2,8,9) |
InChI Key |
YKWYMTXLMSFIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)


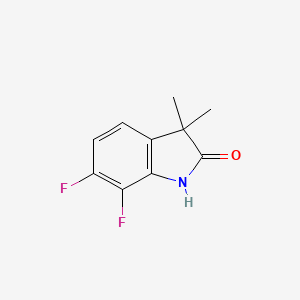
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)
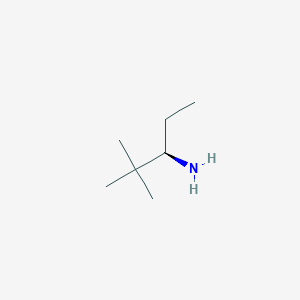

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)


